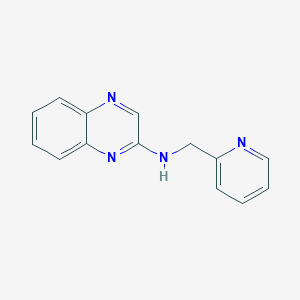

N-(pyridin-2-ylmethyl)quinoxalin-2-amine

Description

N-(Pyridin-2-ylmethyl)quinoxalin-2-amine is a quinoxaline derivative characterized by a pyridylmethylamine substituent at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Propriétés

Formule moléculaire |

C14H12N4 |

|---|---|

Poids moléculaire |

236.27 g/mol |

Nom IUPAC |

N-(pyridin-2-ylmethyl)quinoxalin-2-amine |

InChI |

InChI=1S/C14H12N4/c1-2-7-13-12(6-1)16-10-14(18-13)17-9-11-5-3-4-8-15-11/h1-8,10H,9H2,(H,17,18) |

Clé InChI |

IXYZGVZMTAICMU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=CC=N3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La N-(pyridin-2-ylméthyl)quinoxalin-2-amine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la 2-aminopyridine avec des dérivés de la quinoxaline dans des conditions spécifiques. Par exemple, la réaction peut être effectuée en présence d'un catalyseur tel que l'iode (I2) et l'hydroperoxyde de tert-butyle (TBHP) dans le toluène, ce qui favorise la rupture de la liaison C–C et la formation subséquente de l'amine souhaitée . Une autre méthode implique l'utilisation d'α-bromocétones et de 2-aminopyridine, où les conditions réactionnelles peuvent être ajustées pour produire soit des N-(pyridin-2-yl)amides soit des 3-bromoimidazo[1,2-a]pyridines .

Méthodes de production industrielle

La production industrielle de N-(pyridin-2-ylméthyl)quinoxalin-2-amine implique généralement des techniques évolutives et respectueuses de l'environnement. Une de ces méthodes est la synthèse sans catalyseur de N-pyridin-2-yl carbamates à partir de N-hétéryl urées et d'alcools. Cette approche convient à la production d'une large gamme de dérivés de N-pyridin-2-yl avec des rendements bons à élevés .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La N-(pyridin-2-ylméthyl)quinoxalin-2-amine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la N-(pyridin-2-ylméthyl)quinoxalin-2-amine implique sa capacité à former des liaisons de coordination avec des ions métalliques. Cette interaction peut moduler l'activité des enzymes et des protéines dépendantes des métaux, entraînant divers effets biologiques. Par exemple, le composé peut augmenter la concentration de monoxyde d'azote (NO) au niveau des sites tumoraux, ce qui s'est avéré inverser la résistance des cellules cancéreuses à la chimiothérapie et favoriser la mort des cellules cancéreuses.

Applications De Recherche Scientifique

N-(pyridin-2-ylmethyl)quinoxalin-2-amine has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of N-(pyridin-2-ylmethyl)quinoxalin-2-amine involves its ability to form coordinate bonds with metal ions. This interaction can modulate the activity of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can enhance the concentration of nitric oxide (NO) at tumor sites, which has been shown to reverse cancer resistance to chemotherapy and promote cancer cell death .

Comparaison Avec Des Composés Similaires

Structural Features and Substitution Patterns

The substituents on the quinoxaline core significantly influence molecular properties. Below is a comparative analysis of key analogs:

*Calculated based on formula C₁₄H₁₂N₄.

Key Observations :

- Pyridyl vs.

- Chlorine Substitution : Compound 3c exhibits higher lipophilicity (Cl substituents) compared to the pyridylmethyl analog, which may influence membrane permeability.

Physicochemical Properties

- Crystallinity : The phosphanyl compound in forms a 3D framework via C–H⋯N interactions, while chlorinated derivatives () lack reported crystal data. Pyridylmethyl groups likely promote similar intermolecular interactions.

- Solubility : The pyridyl group’s polarity may enhance aqueous solubility relative to hydrophobic phenylisoxazole (5a, ) or chlorinated (3c, ) analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.